Soluble Epoxide Hydrolase Inhibition: Comparative Potency Against Non-Fluorinated Diarylurea Scaffold
1,3-Bis(2,4-difluorophenyl)urea inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 6.70 nM, measured using the fluorogenic substrate PHOME [1]. In contrast, the unsubstituted parent diphenylurea scaffold (1,3-diphenylurea) exhibits substantially weaker sEH inhibition, typically in the micromolar to high-nanomolar range without optimized fluorination [2]. This represents an approximate 100- to 1000-fold potency enhancement attributable to the 2,4-difluoro substitution pattern. The binding mode involves coordination of the urea carbonyl oxygen to the catalytic tyrosine residues in the sEH active site, with the 2,4-difluorophenyl groups occupying adjacent hydrophobic pockets [3].
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.70 nM |
| Comparator Or Baseline | 1,3-Diphenylurea (non-fluorinated parent scaffold): >1,000 nM (class-typical range for unoptimized diarylureas) |
| Quantified Difference | ≥150-fold greater potency for 1,3-Bis(2,4-difluorophenyl)urea |
| Conditions | Recombinant human sEH; fluorogenic PHOME substrate; 10-second read; microplate reader analysis |
Why This Matters
Researchers requiring potent sEH inhibition for inflammation or cardiovascular target validation should procure the 2,4-difluorophenyl-substituted variant rather than unsubstituted diphenylurea, as the latter would require substantially higher concentrations to achieve comparable target engagement, increasing solvent exposure and potential off-target effects.
- [1] BindingDB BDBM50633590 / CHEMBL5409600. Affinity Data: IC₅₀ = 6.70 nM for inhibition of recombinant human sEH using fluorogenic PHOME as substrate. View Source
- [2] Kim IH, et al. 1,3-Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J Med Chem. 2007;50(21):5217-5226. View Source
- [3] BenchChem. 1,3-Bis(2,4-difluorophenyl)urea: Binding mechanism to sEH active site. Technical documentation. (Note: Binding mechanism information cited; vendor excluded from primary evidence per protocol—mechanism corroborated by structural biology literature.) View Source
